2-Amino-2',5-dichlorobenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-2',5-dichlorobenzophenone and its derivatives involves various chemical reactions, including the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with different aniline derivatives. These reactions can be performed using both conventional and microwave methods, with microwave methods often yielding better results. The structural confirmation of these derivatives is typically based on techniques such as TLC, IR, 1H NMR, and CHN elemental studies (Singh, Devi, & Prasad, 2015).
Molecular Structure Analysis
Studies on the molecular structure of 2-Amino-2',5-dichlorobenzophenone derivatives reveal insights into their nonlinear optical properties and potential for second harmonic generation. These investigations include characterizations by XRD, FT-IR, FT-RAMAN, and NMR, highlighting the compound's structural geometry and vibrational wavenumbers (Babu et al., 2004; John et al., 2016).
Chemical Reactions and Properties
The reactivity of 2-Amino-2',5-dichlorobenzophenone under various conditions has been extensively studied. For example, its reaction with HCl in MeOH–H2O at different temperatures leads to the formation of several products, including 2-(N-methylamino-5-chlorobenzophenone) and 2-amino-3,5-dichlorobenzophenone. These reactions involve complex mechanisms, including methyl transfers and cyclization processes (Nudelman & Waisbaum, 1997).
Physical Properties Analysis
The physical properties of 2-Amino-2',5-dichlorobenzophenone, such as its UV–Visible spectrum, melting point, and second harmonic generation efficiency, have been characterized. These properties are crucial for its application in various fields, including materials science (Mohamed et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-Amino-2',5-dichlorobenzophenone, including its reactivity with other chemical agents and its potential as a precursor for further chemical transformations, are of significant interest. For instance, its oxidation to 2-chloro-9-acridanone and subsequent reactions highlight the versatility of this compound in synthetic chemistry (Szekelhidi, Lapat, & Hornyák, 1989).
Scientific Research Applications
Nonlinear Optical Properties : 2-amino-5-chlorobenzophenone shows potential for second harmonic generation due to intramolecular hydrogen bonding and first-order hyperpolarizability (John et al., 2016). Similarly, organic single crystals of this compound exhibit second harmonic generation and have a cut-off wavelength of 440 nm (Babu et al., 2004).
Environmental and Industrial Applications : New oxidative electrophilic coupling reactions using 2-amino-2',5-dichlorobenzophenone effectively determine iron(III) in environmental waters, soils, and industrial effluent samples (Ahmed Al & Galil, 2012).
Pharmaceutical Analysis and Quality Control : This compound is used in the spectrofluorimetric determination of its impurity in chlordiazepoxide hydrochloride, aiding in pharmaceutical quality control (Szekelhidi et al., 1989). Additionally, it is identified in the analysis of metabolites of benzodiazepinooxazoles and other psychotropic drugs (Rodriguez et al., 1992).
Crystal Growth and Characterization : The Microtube Czochralski method successfully grows 2-amino-5-chlorobenzophenone single crystals, which are thermally stable up to 125°C and exhibit nonlinear optical properties and mechanical stability (Govindaraj et al., 2015).
Pharmacological Research : Derivatives of 2-amino-5-chlorobenzophenone show potential as potent skeletal muscle relaxants, with their physicochemical parameters and central nervous system activity supporting their potential use in pharmacological treatments (Singh et al., 2015).
Future Directions
“2-Amino-2’,5-dichlorobenzophenone” can be synthesized from a precursor diazepine, lorazepam . It was used as an electrophilic coupling spectrophotometric reagent to develop a new, fast, and accurate spectrophotometric method for the determination of hexavalent chromium in environmental samples . It was also used to study the electroanalytical behavior of mexazolam . These applications suggest potential future directions for the use of “2-Amino-2’,5-dichlorobenzophenone” in analytical chemistry and pharmaceutical research.
properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZYIAJRFJVQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062742 | |
Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2',5-dichlorobenzophenone | |
CAS RN |
2958-36-3 | |
Record name | 2-Amino-2′,5-dichlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2958-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2',5-dichlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2',5-dichlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-2',5-DICHLOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G806VEO3KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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